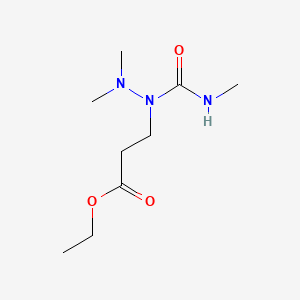
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a hydrazino group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different chemical properties.
Propanoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester: Another ester with a different structural configuration.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A related compound with variations in the ester group.
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester is unique due to its specific hydrazino group and the presence of both methylamino and ethyl ester functionalities
Properties
CAS No. |
96804-64-7 |
|---|---|
Molecular Formula |
C9H19N3O3 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
ethyl 3-[dimethylamino(methylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C9H19N3O3/c1-5-15-8(13)6-7-12(11(3)4)9(14)10-2/h5-7H2,1-4H3,(H,10,14) |
InChI Key |
GXVMJEXLNAXRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=O)NC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


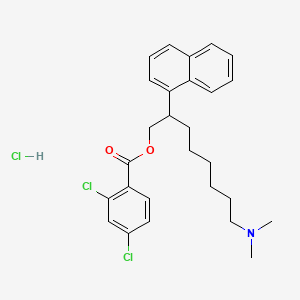



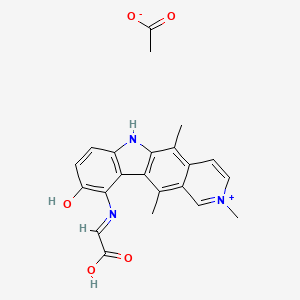
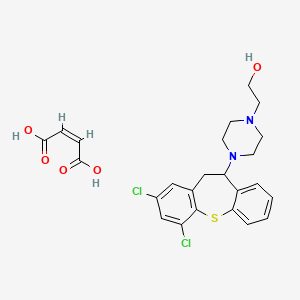

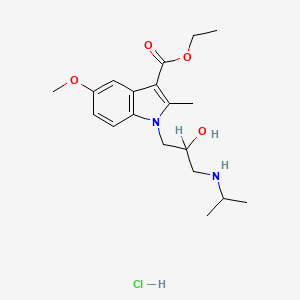

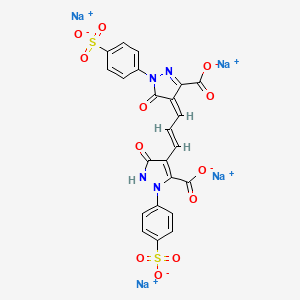
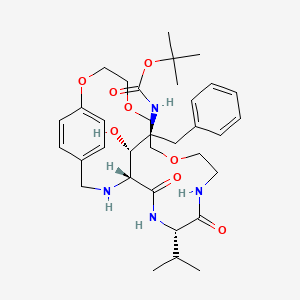

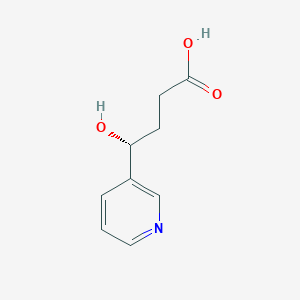
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
